Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C15H17NO3 It belongs to the quinoline family, which is known for its diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate typically involves the acylation of a quinoline derivative. One common method includes the reaction of 4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit diverse biological activities.
Quinoline-3-carboxylates: These derivatives are structurally related and have similar chemical properties.
Uniqueness
Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution on the quinoline ring enhances its stability and reactivity compared to other quinoline derivatives .
Biological Activity
Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate is a quinoline derivative that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a complex structure featuring:
- A quinoline core .
- Hydroxy group at the 4-position .
- Methyl groups at the 2, 6, and 7 positions .
- An ethyl ester group at the 3-position .
This unique structural arrangement may influence its solubility and biological activity compared to other quinoline derivatives.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity . In vitro tests have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Interaction with Biological Targets
Research has demonstrated that this compound acts as a G protein-coupled receptor (GPCR) agonist , which suggests its potential role in modulating cellular responses related to inflammation and pain management. This interaction may open avenues for developing new treatments for inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli. -
Inflammation Modulation :
Another investigation focused on the compound's ability to modulate inflammatory responses. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores related to inflammation.
Properties
CAS No. |
88960-39-8 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 2,6,7-trimethyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-5-19-15(18)13-10(4)16-12-7-9(3)8(2)6-11(12)14(13)17/h6-7H,5H2,1-4H3,(H,16,17) |
InChI Key |
UNFBBHIQVZESQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=C(C(=C2)C)C)C |
Origin of Product |
United States |
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